molecular formula C12H12BrNO2 B15341545 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B15341545
M. Wt: 282.13 g/mol
InChI Key: AJYJIKKBOZLSBE-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a cyclobutyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromophenol and cyclobutanone.

    Formation of Intermediate: The initial step involves the acylation of 2-amino-5-bromophenol with cyclobutanone in the presence of a base such as sodium hydroxide (NaOH) to form an intermediate.

    Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxazines with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 7-Bromo-3,4-dihydro-2H-1-naphthalenone

Comparison:

  • Structural Differences: While these compounds share the bromine atom at the 7th position, they differ in their core structures (benzoxazine, benzimidazole, benzothiadiazole, and naphthalenone).
  • Reactivity: The presence of different functional groups and ring systems influences their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its structure. For example, benzimidazole derivatives are often used in pharmaceuticals, while benzothiadiazole derivatives are explored in materials science.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

7-bromo-3-cyclobutyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C12H12BrNO2/c13-9-5-4-8-7-14(10-2-1-3-10)12(15)16-11(8)6-9/h4-6,10H,1-3,7H2

InChI Key

AJYJIKKBOZLSBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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